1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one
1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one
Brand Name:
Vulcanchem
CAS No.:
6317-81-3
VCID:
VC21315577
InChI:
InChI=1S/C21H16O2/c22-21(16-11-17-7-3-1-4-8-17)18-12-14-20(15-13-18)23-19-9-5-2-6-10-19/h1-16H/b16-11+
SMILES:
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Molecular Formula:
C21H16O2
Molecular Weight:
300.3 g/mol
1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one
CAS No.: 6317-81-3
Cat. No.: VC21315577
Molecular Formula: C21H16O2
Molecular Weight: 300.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6317-81-3 |
|---|---|
| Molecular Formula | C21H16O2 |
| Molecular Weight | 300.3 g/mol |
| IUPAC Name | (E)-1-(4-phenoxyphenyl)-3-phenylprop-2-en-1-one |
| Standard InChI | InChI=1S/C21H16O2/c22-21(16-11-17-7-3-1-4-8-17)18-12-14-20(15-13-18)23-19-9-5-2-6-10-19/h1-16H/b16-11+ |
| Standard InChI Key | QZENWWUJBKYHFS-LFIBNONCSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
| SMILES | C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator